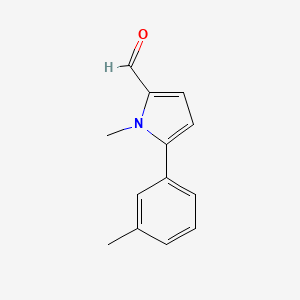
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a methyl group at the first position and a 3-methylphenyl group at the fifth position, making it a substituted pyrrole derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent like DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the formyl group at the second position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the formylation and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 1H-Pyrrole-2-carboxylic acid, 1-methyl-5-(3-methylphenyl)-
Reduction: 1H-Pyrrole-2-methanol, 1-methyl-5-(3-methylphenyl)-
Substitution: Various halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials requiring specific aromatic aldehyde functionalities.
Wirkmechanismus
The mechanism by which 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxaldehyde: Lacks the methyl and 3-methylphenyl substituents, making it less sterically hindered.
1H-Pyrrole-2-carboxaldehyde, 1-methyl-: Similar structure but without the 3-methylphenyl group, affecting its reactivity and applications.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: Substituted at the fifth position with a methyl group, altering its chemical properties.
Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(3-methylphenyl)- is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a methyl and a 3-methylphenyl group provides distinct steric and electronic effects, making it valuable in specialized chemical syntheses and research applications.
Eigenschaften
CAS-Nummer |
912763-29-2 |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
1-methyl-5-(3-methylphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO/c1-10-4-3-5-11(8-10)13-7-6-12(9-15)14(13)2/h3-9H,1-2H3 |
InChI-Schlüssel |
QTKVZTSHXKWVRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC=C(N2C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12120940.png)
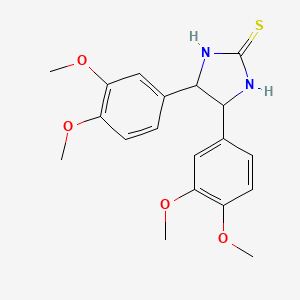

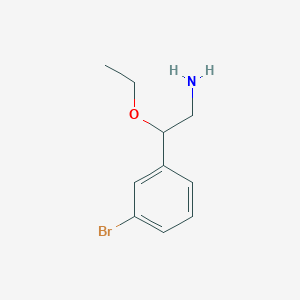
![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)

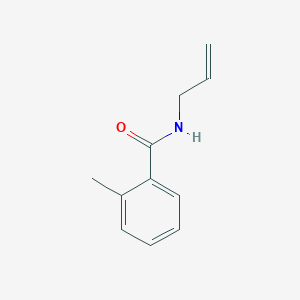

![Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]-](/img/structure/B12120985.png)

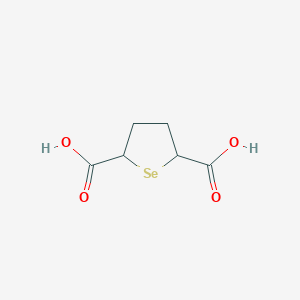
![6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121005.png)
![Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-](/img/structure/B12121018.png)
![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)
